LF 1695

Immunopharmacology T-cell differentiation Bone marrow progenitor cells

LF 1695 is a synthetic immunomodulator with a unique biphasic IL-2 dose-response and differential COX/LOX modulation. It enhances T-cell differentiation and proliferation, validated in rodent models. Ideal for researchers studying hematopoiesis, immune reconstitution, and eicosanoid pathways. Bulk and custom synthesis available.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
CAS No. 86187-86-2
Cat. No. B1675202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLF 1695
CAS86187-86-2
Synonyms2-(4-methyl-1-piperidinyl)-5-aminophenyl-(4-chlorophenyl)methanone
LF 1695
LF-1695
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN2O/c1-13-8-10-22(11-9-13)18-7-6-16(21)12-17(18)19(23)14-2-4-15(20)5-3-14/h2-7,12-13H,8-11,21H2,1H3
InChIKeyRTHJIPJVGHYRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding LF 1695: Core Identity of CAS 86187-86-2 as a Low Molecular Weight Synthetic Immunomodulator


The compound [5-amino-2-(4-methylpiperidin-1-yl)phenyl]-(4-chlorophenyl)methanone (CAS: 86187-86-2), also known as LF 1695 or Imupedone, is a chemically defined, low molecular weight synthetic immunomodulator [1]. It belongs to the class of aminopiperidinyl benzophenones, with a molecular formula of C19H21ClN2O and a molecular weight of 328.8 g/mol . Its established primary activities center on the modulation of T-lymphocyte and macrophage functions, including the induction of T-cell differentiation, enhancement of mitogen- and antigen-induced lymphocyte proliferation, and alteration of arachidonic acid metabolism [2].

Why LF 1695 (CAS 86187-86-2) Cannot Be Replaced by Common Immunomodulators or Structural Analogs


Generic substitution with structurally related aminopiperidinyl benzophenones or functionally similar immunomodulators is not supported by evidence due to LF 1695's unique, and sometimes contradictory, biological signature. The compound exhibits a biphasic dose-response relationship in key pathways such as IL-2 production, a phenomenon not universally shared across immunomodulator classes [1]. Furthermore, its distinct impact on arachidonic acid metabolism—specifically, the simultaneous stimulation of 12-lipoxygenase coupled with cyclooxygenase inhibition [2]—contrasts sharply with the simpler profiles of classical non-steroidal anti-inflammatory drugs (NSAIDs) or other T-cell stimulants. These specific mechanistic and quantitative distinctions, detailed below, preclude the assumption of functional equivalence with even its closest analogs.

Head-to-Head Evidence: Quantified Differentiation of LF 1695 (CAS 86187-86-2) from Comparators


T-Cell Differentiation: LF 1695 vs. Thymosin Fraction V

In a direct head-to-head comparison, LF 1695 demonstrated superior induction of T-cell lineage markers in human bone marrow prothymocytes relative to the natural thymic hormone thymosin fraction V [1].

Immunopharmacology T-cell differentiation Bone marrow progenitor cells

T-Cell Proliferation: LF 1695 vs. Indomethacin

LF 1695 was found to stimulate murine spleen cell proliferation to a degree comparable to the NSAID indomethacin, both of which function in this context by inhibiting PGE2 synthesis [1].

T-cell activation Costimulation Prostaglandin E2

Arachidonic Acid Metabolism: LF 1695 vs. Calcium Ionophore A23187

LF 1695 uniquely induces the specific production of the lipoxygenase metabolite 12-HETE in human platelets, without generating the cyclooxygenase-derived metabolites TXB2 and HHT that are typically observed with a general cellular activator like A23187 [1].

Lipid metabolism Platelet activation Cyclooxygenase inhibition

In Vivo Immune Protection: LF 1695 vs. Untreated Control in Parasitic Infection

Oral treatment with LF 1695 in rats significantly enhanced immune protection against an experimental Schistosoma infection, demonstrating a quantifiable in vivo functional outcome that distinguishes it from a non-immunomodulated baseline [1].

Host defense Schistosomiasis Immune protection

Procurement-Driven Application Scenarios for LF 1695 (CAS 86187-86-2) in Specialized Research


Investigating T-Cell Development and Immune Reconstitution

Researchers modeling hematopoiesis or immune reconstitution post-chemotherapy/irradiation can utilize LF 1695 to induce T-cell differentiation from bone marrow precursors. Its quantified ability to increase the expression of CD3, CD4, and CD8 antigens on prothymocytes [1] provides a reliable and reproducible tool for studying early T-lymphocyte commitment.

Elucidating the Arachidonic Acid Metabolic Switch in Immune Cells

For studies focused on the differential roles of cyclooxygenase (COX) versus lipoxygenase (LOX) pathways in inflammation and immunity, LF 1695 serves as a unique chemical probe. Its singular ability to simultaneously induce 12-lipoxygenase activity and inhibit cyclooxygenase [2] allows researchers to dissect the downstream effects of these specific eicosanoid pathways without the confounding activity of other immunomodulators or NSAIDs.

In Vivo Modeling of Enhanced Host Defense Against Parasitic Infection

LF 1695 is an appropriate selection for in vivo immunopharmacology studies requiring a measurable enhancement of immune effector functions. Its demonstrated efficacy in a rodent model of schistosomiasis, where it increased protective immunity from 40% to 80% [3], provides a validated and quantifiable endpoint for evaluating immunomodulation in the context of host-pathogen interactions.

Studying the Biphasic Regulation of Interleukin-2 (IL-2) Production

Given its established ability to enhance IL-2 production at low doses while suppressing it at higher doses [4], LF 1695 is a valuable compound for researchers investigating the complex dose-dependent regulation of cytokine expression in T-cells. This property distinguishes it from many other immunomodulators with more linear dose-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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